molecular formula C₂₂H₂₂D₄FN₃O₈ B1158719 Retigabine-d4 N-β-D-Glucuronide

Retigabine-d4 N-β-D-Glucuronide

Cat. No.: B1158719
M. Wt: 483.48
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Drug Metabolism and Disposition Studies

Stable isotope labeling (SIL) is a powerful technique used for several decades by drug metabolism scientists and toxicologists to better understand a drug's disposition and its potential role in organ toxicity. nih.gov Compounds labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are used as tracers to monitor and study drug metabolism without the need for radioactive isotopes. researchgate.net The combination of SIL with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the rapid acquisition and interpretation of data from ADME studies. nih.gov

One of the most critical applications of stable isotope-labeled compounds is their use as internal standards in quantitative bioanalysis. researchgate.net In mass spectrometry, quantification of metabolites in complex biological fluids can be challenging due to issues like ion suppression and variations in sample recovery. nih.gov A stable isotope-labeled internal standard is the ideal tool to overcome these challenges. Because it has nearly identical physicochemical properties to the analyte of interest, it co-elutes during chromatography and experiences similar matrix effects, but its different mass allows it to be distinguished by the mass spectrometer. nih.gov This ensures precise and accurate quantification of the drug and its metabolites.

Role of Deuterium Substitution in Modulating Metabolic Pathways and Kinetic Isotope Effects

Replacing a hydrogen atom with its heavier isotope, deuterium, is a subtle structural change that can have significant consequences for a drug's metabolic fate. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov If the cleavage of this bond is part of the rate-determining step of a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. nih.govacs.org This phenomenon is known as the kinetic isotope effect (KIE). nih.gov

Pharmaceutical researchers have harnessed the KIE as a strategy to improve the pharmacokinetic profiles of drugs. nih.govnih.govnih.gov By selectively placing deuterium at sites on a molecule that are prone to metabolic attack, it is possible to slow down the rate of metabolism. youtube.com This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites. nih.govresearchgate.net In some cases, deuteration can also shift metabolism away from a problematic pathway toward a more favorable one, an effect known as "metabolic switching". osti.govjuniperpublishers.com The successful application of this "deuterium switch" strategy, however, depends on a deep understanding of the drug's clearance mechanisms and the specific enzymes involved. nih.govnih.gov

Overview of Retigabine (B32265) Metabolism and the Importance of its N-Glucuronide Metabolites

Retigabine is an anticonvulsant drug that is metabolized in the liver primarily through N-glucuronidation and N-acetylation. wikipedia.orgnih.gov Unlike many other drugs, its metabolism does not involve the cytochrome P450 (CYP450) enzyme system. wikipedia.orgrsc.org In humans, both acetylation and glucuronidation are major metabolic pathways. nih.gov

N-glucuronidation, a phase II metabolic reaction, is particularly important in the clearance of retigabine. nih.gov This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). ebmconsult.comyoutube.com Research has identified several UGT isoforms responsible for the N-glucuronidation of retigabine in humans, with UGT1A1, UGT1A3, UGT1A4, and UGT1A9 being the key enzymes involved. nih.govnih.gov Studies have shown that UGT1A4 and UGT1A9, in particular, play a major role. nih.govnih.gov The N-glucuronides are major metabolites of retigabine, and this pathway is crucial for the drug's elimination from the body. nih.govnih.gov

Table 1: Key Human UGT Enzymes in Retigabine N-Glucuronidation

Enzyme Role in Retigabine Metabolism Reference
UGT1A1 Catalyzes the formation of one of the N-glucuronides. nih.govnih.gov
UGT1A3 Catalyzes the N-glucuronidation of retigabine. nih.gov
UGT1A4 Identified as a major retigabine N-glucuronosyl transferase in vivo. nih.govnih.gov

| UGT1A9 | Capable of forming both major N-glucuronide metabolites. | nih.govnih.gov |

Academic Research Context of Deuterated Retigabine Glucuronides

The compound Retigabine-d4 N-β-D-Glucuronide is the deuterium-labeled form of a major metabolite of retigabine. medchemexpress.com Its existence and use in a research context are directly linked to the analytical challenges presented by the parent metabolites. A significant issue in the bioanalysis of retigabine is the instability of its N-glucuronide metabolites. rsc.org These metabolites are known to be labile and can degrade back to the parent drug during sample collection, storage, and processing. rsc.org

This degradation presents a major challenge for accurately quantifying retigabine and its metabolites in clinical and preclinical studies, as it can lead to an overestimation of the parent drug's concentration. rsc.org To ensure accurate and reliable data, a robust analytical method is required. This is precisely where this compound serves its purpose. As a stable isotope-labeled internal standard, it is added to biological samples (like plasma or urine) at the beginning of the analytical process. calpaclab.com Because it is structurally identical to the native metabolite except for the presence of four deuterium atoms, it behaves identically during extraction and analysis but is distinguishable by mass spectrometry. calpaclab.com Its use allows researchers to correct for any degradation or variability during the analytical procedure, thus enabling the precise and accurate quantification of the true levels of the labile Retigabine N-β-D-Glucuronide metabolite. Therefore, this compound is not a therapeutic agent but a critical analytical tool for pharmacokinetic and drug metabolism research involving retigabine.

Table 2: Chemical Compounds Mentioned

Compound Name Synonyms/Alternate Names Molecular Formula
Retigabine Ezogabine, D-23129 C₁₆H₁₈FN₃O₂ wikipedia.org
This compound 1-Deoxy-1-[[2-[(ethoxycarbonyl)amino]-5-[[(4-fluorophenyl)methyl]amino]pheny-d4l]amino] β-D-Glucopyranuronic Acid C₂₂H₂₂D₄FN₃O₈ calpaclab.com
Retigabine N-β-D-Glucuronide Retigabine N-glucuronide C₂₂H₂₆FN₃O₈

Properties

Molecular Formula

C₂₂H₂₂D₄FN₃O₈

Molecular Weight

483.48

Synonyms

1-Deoxy-1-[[2-[(ethoxycarbonyl)amino]-5-[[(4-fluorophenyl)methyl]amino]pheny-d4l]amino] β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Synthesis and Chemical Derivatization of Retigabine D4 N β D Glucuronide for Research Applications

Strategies for Deuteration of Retigabine (B32265) Precursors

The creation of Retigabine-d4 N-β-D-Glucuronide begins with the synthesis of a deuterated retigabine precursor. The stability of the deuterium-carbon bond, which is stronger than the protium-carbon bond, can enhance metabolic stability and is useful for creating stable internal standards for mass spectrometry. The strategic incorporation of deuterium (B1214612) atoms into the retigabine molecule is achieved through various site-specific and regioselective methods.

Site-Specific Deuterium Incorporation Methods

Site-specific deuteration allows for the precise placement of deuterium atoms at desired positions within a molecule. This is often accomplished through hydrogen-deuterium (H-D) exchange reactions on the aromatic rings or adjacent positions of retigabine precursors.

One common approach involves the use of deuterated acid catalysts, such as deuterated trifluoroacetic acid (CF₃COOD), which can serve as both the solvent and the deuterium source. nih.gov This method facilitates electrophilic aromatic substitution on electron-rich aromatic rings, such as the phenylenediamine core of retigabine. nih.gov The positions ortho and para to the activating amino groups are the most likely sites for deuteration.

Another powerful technique is the use of transition metal catalysts. researchgate.net Catalysts based on palladium, platinum, ruthenium, or iridium can facilitate H-D exchange using deuterium oxide (D₂O) as the deuterium source. mdpi.commdpi.com For instance, palladium on carbon (Pd/C) can be used to catalyze H-D exchange on aromatic and benzylic positions. mdpi.com

Regioselective Deuteration Techniques

Regioselective techniques offer a high degree of control over the location of deuterium incorporation, which is crucial for synthesizing a specific isotopologue like Retigabine-d4.

Catalytic systems often provide excellent regioselectivity. For example, ruthenium(II) complexes have been shown to enable selective ortho-deuteration of aromatic rings that contain coordinating functional groups. bohrium.com In the context of a retigabine precursor, the carbamate (B1207046) or amino functionalities could direct the catalyst to specific nearby C-H bonds for exchange. Similarly, palladium-catalyzed reactions can be tailored to achieve regioselective deuteration at the benzylic site under mild conditions. mdpi.com

For amines, which are central to the retigabine structure, methods have been developed for the selective deuteration of α- and β-amino C-H bonds. nih.govrsc.org These processes may involve the formation of intermediate enamines or iminiums, which are then deuterated. nih.govrsc.org By carefully selecting the catalyst and reaction conditions, deuterium can be precisely installed on the alkyl chains attached to the nitrogen atoms of the precursor molecule.

Enzymatic Synthesis of Retigabine N-β-D-Glucuronide in vitro

Glucuronidation is a major phase II metabolic pathway for retigabine in humans, resulting in the formation of N-glucuronides. rsc.org This conjugation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. For research purposes, this biological process can be replicated in vitro using isolated enzymes or recombinant systems to produce the desired glucuronide metabolite from the deuterated precursor.

Utilization of Isolated UGT Enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9)

Studies have identified several human UGT isoforms responsible for the N-glucuronidation of retigabine. Specifically, UGT1A1, UGT1A3, UGT1A4, and UGT1A9 have been shown to catalyze this reaction. nih.govresearchgate.net Research using human liver microsomes and heterologously expressed UGTs has demonstrated that UGT1A9 is particularly efficient, capable of forming both of the two N-glucuronide metabolites of retigabine. nih.gov UGT1A1 produces only one of the N-glucuronides, while UGT1A4 also contributes to the conjugation, albeit at a lower rate. nih.gov

The enzymatic synthesis involves incubating the deuterated retigabine precursor with a source of the UGT enzyme (such as human liver microsomes or a specific recombinant UGT) in the presence of the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). nih.gov The kinetic parameters for this biotransformation have been characterized, providing a basis for optimizing in vitro production.

Below is a table summarizing the kinetic data and metabolic rates for the N-glucuronidation of retigabine by key human UGT isoforms.

Enzyme/SystemParameterValueUnit
UGT1A9 (Metabolite 1)Km38 +/- 25µmol/L
Rate of Metabolism200pmol/min/mg protein
UGT1A9 (Metabolite 2)Km45 +/- 15µmol/L
UGT1A1Rate of Metabolism100pmol/min/mg protein
UGT1A4Rate of Metabolism~5-6pmol/min/mg protein
Human Liver MicrosomesKm145 +/- 39µmol/L
Vmax1.2 +/- 0.3nmol/min/mg protein

Data sourced from Borlak et al., Metabolism, 2006. nih.gov

Recombinant Expression Systems for Glucuronidation

To achieve higher yields and specificity, recombinant expression systems are widely used for the synthesis of drug metabolites. criver.com These systems involve the expression of a single, specific human UGT isoform in a host cell line, such as insect cells (e.g., Sf9), bacteria, or mammalian cells (e.g., HEK293). bioivt.com This approach provides a high concentration of the desired enzyme, free from other competing UGTs or metabolic enzymes found in liver microsomes. criver.com

For the synthesis of this compound, a recombinant system expressing UGT1A9 would be particularly effective. nih.gov The use of these heterologously expressed enzymes allows for a clean, controlled, and scalable production of the target glucuronide, making it an ideal method for generating analytical standards. bioivt.com

Chemical Synthetic Approaches for Glucuronide Conjugation

In addition to enzymatic methods, chemical synthesis provides a viable pathway for the production of glucuronide conjugates. These approaches offer the advantage of scalability and control over reaction conditions, though they may require complex protection and deprotection steps.

The most established method for forming a glycosidic bond is the Koenigs-Knorr reaction. wikipedia.org This reaction typically involves the coupling of a glycosyl halide donor with an alcohol or, in this case, an amine acceptor (the deuterated retigabine precursor). wikipedia.orgresearchgate.net The reaction is generally promoted by a heavy metal salt, such as silver carbonate or cadmium carbonate. researchgate.netacs.org

For the synthesis of an N-glucuronide, the deuterated retigabine precursor would be reacted with a protected glucuronic acid derivative, such as methyl tetra-O-acetyl-β-D-glucopyranuronate bromide. nih.gov The protecting groups on the glucuronic acid moiety (acetyl groups on the hydroxyls and a methyl ester on the carboxylic acid) are necessary to prevent side reactions and are removed in a final deprotection step to yield the target this compound. While highly effective for O-glycosides, the Koenigs-Knorr reaction can be challenging for N-glucuronidation of less nucleophilic aromatic amines and may require careful optimization of promoters and reaction conditions. acs.org

Purification and Isolation Methodologies for Isotope-Labeled Metabolites

The purification and isolation of this compound from a synthesis reaction mixture or a biological matrix is a critical step to obtain a highly pure standard for research applications. The methodologies employed must effectively separate the desired isotope-labeled metabolite from unreacted starting materials, non-labeled counterparts, and other byproducts. A combination of chromatographic techniques is typically employed to achieve the desired purity.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of polar metabolites like glucuronides. Reversed-phase HPLC, utilizing a C18 or similar stationary phase, is commonly used. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., from a high aqueous content to a higher organic solvent content), is often necessary to achieve optimal separation of compounds with varying polarities.

The table below outlines a typical gradient elution program for the purification of a glucuronide metabolite.

Time (minutes)% Solvent A (e.g., 0.1% Formic Acid in Water)% Solvent B (e.g., Acetonitrile)
095%5%
2050%50%
255%95%
3095%5%

This is an exemplary gradient and would require optimization for the specific separation.

Solid-phase extraction (SPE) is another valuable technique, often used for sample cleanup and enrichment prior to HPLC. SPE cartridges with different sorbents (e.g., reversed-phase, normal-phase, or ion-exchange) can be selected based on the physicochemical properties of the target molecule and the matrix. For a polar, acidic compound like a glucuronide, a mixed-mode or an anion-exchange SPE sorbent could be particularly effective.

For the isolation of isotope-labeled compounds, mass spectrometry (MS) is an indispensable tool, not only for identification but also for guiding the purification process. By monitoring the mass-to-charge ratio (m/z) of the deuterated compound, fractions from the HPLC can be selectively collected.

The following table summarizes the key purification and isolation techniques for isotope-labeled glucuronide metabolites.

TechniquePrincipleApplication in Purifying this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Primary method for high-resolution separation from impurities.
Solid-Phase Extraction (SPE) Selective adsorption and elution of analytes from a solid sorbent.Sample pre-concentration and removal of major interfering substances.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Identification and selective detection of the deuterated metabolite to guide fraction collection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Structural confirmation of the final isolated product.

The combination of these techniques allows for the successful purification and isolation of this compound, providing a well-characterized standard essential for its use in advanced biomedical and pharmaceutical research.

Enzymatic Catalysis and Metabolic Pathways of Retigabine N Glucuronidation: Focus on Deuterium Impact

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in N-Glucuronidation of Retigabine (B32265)

The N-glucuronidation of retigabine is a key metabolic pathway, and its efficiency is governed by the activity of specific UGT isoforms. Research has identified several UGTs that play a role in this process, with the UGT1A subfamily being of particular importance.

Substrate Specificity and Kinetic Parameters of UGT1A Subfamily (UGT1A1, UGT1A3, UGT1A4, UGT1A9)

The kinetic parameters of these reactions provide further insight into the relative contributions of each isoform. While specific Km and Vmax values for each UGT isoform with retigabine are not detailed in the provided search results, the identification of these specific UGT1A members as key players highlights the importance of this subfamily in the drug's metabolism.

Contribution of Other UGT Isoforms (e.g., UGT2B10) to N-Glucuronidation

While the UGT1A subfamily is a primary driver of retigabine glucuronidation, other UGT isoforms may also contribute. For instance, in rats, enzymes from the UGT2 family are also involved in the process. nih.gov In humans, while the focus has been on the UGT1A subfamily, the potential involvement of other isoforms like UGT2B10 should be considered, especially given UGT2B10's known role as a high-affinity enzyme for the N-glucuronidation of other drugs, such as tricyclic antidepressants. nih.gov

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Retigabine Glucuronidation

The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This strategy has been explored to modulate the metabolism of various drugs.

Influence of Deuteration on C-H Bond Cleavage in Metabolic Pathways

Deuteration can significantly impact metabolic pathways where the cleavage of a carbon-hydrogen (C-H) bond is a rate-limiting step. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the C-H bond, making it more difficult to break. nih.gov Consequently, metabolic reactions that depend on C-H bond cleavage can be slowed down by deuterium substitution. nih.govnih.gov This principle is the basis for using deuteration to improve the pharmacokinetic profiles of drugs. nih.gov

Comparative Metabolic Profiling of Retigabine and Retigabine-d4 in Pre-clinical Biological Systems

The metabolic fate of Retigabine has been characterized in various pre-clinical systems, revealing species-specific differences. While direct comparative studies on Retigabine-d4 are not extensively available in published literature, the established metabolic pathways for Retigabine provide a foundation for predicting the potential influence of deuteration.

In vitro Studies with Hepatic Microsomes and Hepatocytes (e.g., human, rat, dog)

In vitro studies utilizing hepatic microsomes and hepatocytes from humans, rats, and dogs have been instrumental in elucidating the metabolic pathways of Retigabine. nih.gov In human liver microsomes, N-glucuronidation is a major metabolic route. nih.govnih.gov The primary enzymes responsible for this conjugation are UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A3, UGT1A4, and UGT1A9. nih.gov

In contrast, studies with rat liver microsomes indicate that while glucuronidation occurs, acetylation plays a more dominant role, resulting in a more complex metabolite profile with over 20 different metabolites identified. nih.gov Dog liver microsomes, similar to human systems, also show N-glucuronidation as a significant pathway. nih.gov

The introduction of deuterium to form Retigabine-d4 is anticipated to influence the rate of metabolism primarily through the kinetic isotope effect (KIE). The C-D bond is stronger than a C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions. While N-glucuronidation does not directly involve the cleavage of a C-H bond on the aromatic ring where deuteration is common in commercially available standards, secondary isotope effects could still play a role. These effects might subtly alter the conformation of the molecule or its interaction with the active site of UGT enzymes, potentially leading to a decreased rate of glucuronidation.

A hypothetical comparison of the metabolic stability of Retigabine and Retigabine-d4 in human liver microsomes is presented in the table below. This is based on the general principle that deuteration can slow metabolism.

Table 1: Hypothetical Comparative in vitro Metabolism of Retigabine and Retigabine-d4 in Human Liver Microsomes

Compound Primary Metabolite Key Enzymes Predicted Impact of Deuteration
Retigabine Retigabine N-β-D-Glucuronide UGT1A1, UGT1A3, UGT1A4, UGT1A9 -
Retigabine-d4 Retigabine-d4 N-β-D-Glucuronide UGT1A1, UGT1A3, UGT1A4, UGT1A9 Potential for decreased rate of glucuronidation due to secondary kinetic isotope effects.

In vivo Metabolic Fate in Animal Models and Metabolite Excretion Patterns

In vivo studies in animal models reflect the in vitro findings. In rats, the majority of a dose of Retigabine is excreted in the feces, with a significant portion as metabolites derived from acetylation. nih.gov Glucuronides are detected in bile and feces but are largely absent from the urine. nih.gov In dogs, the metabolic profile is simpler, with Retigabine and its N-glucuronide being major components found in urine and feces. nih.gov

The table below summarizes the known excretion patterns for Retigabine and the predicted potential changes for Retigabine-d4.

Table 2: Metabolite Excretion Patterns of Retigabine and Predicted Patterns for Retigabine-d4 in Animal Models

Species Major Excretion Route for Retigabine Major Metabolites (Retigabine) Predicted Potential Changes for Retigabine-d4
Rat Feces Acetylated metabolites, Glucuronides (in bile/feces) Potential for increased proportion of unchanged drug or acetylated metabolites in excreta.
Dog Urine and Feces Retigabine, Retigabine N-glucuronide Potential for a higher ratio of unchanged Retigabine-d4 to its N-glucuronide metabolite.

Mechanisms of Enterohepatic Recirculation of Retigabine Glucuronides in Pre-clinical Models

Enterohepatic recirculation is a process where drugs and their metabolites are excreted in the bile, reabsorbed in the intestine, and returned to the liver. This can prolong the drug's presence in the body. There is evidence to suggest that Retigabine glucuronides undergo this process, particularly in humans and dogs.

Role of Efflux Transporters in Glucuronide Disposition

The disposition of glucuronide conjugates is heavily reliant on efflux transporters. These proteins, present in the liver and other tissues, actively pump metabolites into the bile or back into the bloodstream. Key transporters involved in the efflux of glucuronides include the Multidrug Resistance-Associated Proteins (MRPs), such as MRP2 and MRP3, and the Breast Cancer Resistance Protein (BCRP). nih.govru.nl

MRP2, located on the canalicular (apical) membrane of hepatocytes, is a primary transporter for biliary excretion of glucuronides. nih.gov MRP3, found on the basolateral membrane, can transport glucuronides back into the sinusoidal blood. ru.nl BCRP is also an important efflux transporter in the liver and intestine. nih.gov The interplay between these transporters determines the extent of biliary excretion and, consequently, the potential for enterohepatic recirculation. While specific studies on the interaction of this compound with these transporters are not available, it is expected to be a substrate for the same transporters as its non-deuterated counterpart. Any alteration in the rate of its formation could indirectly affect the load on these transporters.

Reversible Glucuronidation-Deglucuronidation Processes

A crucial aspect of the enterohepatic recirculation of Retigabine is the reversible nature of the glucuronidation process. youtube.com After the Retigabine N-glucuronide is excreted into the intestine via the bile, it can be hydrolyzed back to the parent drug by β-glucuronidases, which are enzymes produced by the gut microbiota. youtube.comnih.gov The regenerated Retigabine can then be reabsorbed into the systemic circulation, effectively extending its half-life. youtube.com

Advanced Analytical Methodologies for the Quantification and Structural Elucidation of Retigabine D4 N β D Glucuronide

Application of Retigabine-d4 N-β-D-Glucuronide as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly for therapeutic drug monitoring, the use of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results. aptochem.comtexilajournal.com this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart and other related analytes in complex biological matrices. medchemexpress.com

Isotope dilution mass spectrometry (ID-MS), most commonly performed with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for high-precision quantification in bioanalysis. nih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, to the sample. aptochem.commedchemexpress.com The labeled internal standard and the endogenous analyte behave nearly identically during sample preparation, chromatographic separation, and ionization. scioninstruments.com By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations in the analytical process can be effectively compensated for, leading to highly accurate and precise quantification. texilajournal.com

The LC-MS/MS method for analyzing Retigabine (B32265) and its metabolites often involves a two-dimensional heart-cut LC approach to minimize matrix effects and prevent co-elution of interferences. nih.gov The validation of such methods typically follows stringent guidelines to ensure selectivity, specificity, precision, and accuracy. nih.gov

Table 1: Representative LC-MS/MS Parameters for Retigabine Analysis

Parameter Typical Setting
Chromatographic Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer
Ionization Mode Electrospray Ionization (ESI), positive or negative
Mass Spectrometry Triple quadrupole

| Detection Mode | Multiple Reaction Monitoring (MRM) |

The use of deuterated internal standards like this compound offers significant advantages in overcoming common challenges in bioanalysis, particularly matrix effects and variable analyte recovery. scioninstruments.comclearsynth.com

Matrix Effects: Biological matrices such as plasma and urine are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. myadlm.org Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. scioninstruments.com By using the analyte-to-internal standard response ratio for quantification, these effects are largely canceled out, ensuring more accurate results. texilajournal.com However, it is important to note that in some cases, particularly with significant chromatographic separation between the analyte and the deuterated standard, differential matrix effects can still occur. myadlm.org

Recovery Correction: During the sample preparation process, which can involve steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some of the analyte may be lost. texilajournal.com A deuterated internal standard, being chemically almost identical, will be lost to a similar extent. aptochem.com Therefore, the use of an internal standard corrects for this variability in recovery, leading to a more accurate determination of the original analyte concentration in the sample. aptochem.com

Chromatographic Separation Techniques for Glucuronide Metabolites in Complex Biological Matrices

The separation of highly polar glucuronide metabolites from the intricate components of biological samples is a significant analytical challenge. sigmaaldrich.com Liquid chromatography is the predominant technique for this purpose. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the cornerstones of bioanalytical methods for separating drug metabolites. technologynetworks.com UHPLC, with its use of smaller particle size columns (sub-2 µm), offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.net

Method development for the separation of this compound and related compounds typically involves optimizing several parameters:

Stationary Phase: C18 columns are commonly used for reversed-phase chromatography, which separates compounds based on their hydrophobicity. zlb.de

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is often employed to achieve optimal separation of compounds with varying polarities. youtube.com

pH: The pH of the mobile phase can significantly influence the retention and peak shape of ionizable compounds like glucuronides. oup.com

Flow Rate and Temperature: These parameters are adjusted to optimize separation efficiency and analysis time.

Method validation is a critical step to ensure the reliability of the analytical method. plos.org This process involves assessing the method's linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. plos.org

Table 2: Comparison of HPLC and UHPLC for Glucuronide Analysis

Feature HPLC UHPLC
Particle Size 3-5 µm < 2 µm
Column Length 100-250 mm 50-100 mm
Backpressure Lower Higher
Resolution Good Excellent
Analysis Time Longer Shorter

| Solvent Consumption | Higher | Lower |

Glucuronide metabolites, particularly N-glucuronides and acyl glucuronides, can be unstable and prone to hydrolysis back to the parent drug. rsc.orgnih.gov This instability is influenced by factors such as pH, temperature, and the specific chemical nature of the glucuronide. oup.comnih.gov

To ensure the accurate quantification of this compound and prevent its degradation, several precautions must be taken during sample handling and analysis:

Sample Collection and Storage: Samples should be collected and stored under conditions that minimize enzymatic and chemical degradation. This often involves immediate cooling, pH adjustment, and storage at low temperatures (e.g., -80°C). nih.gov

Sample Preparation: The extraction procedure should be designed to be rapid and performed at low temperatures to minimize the risk of hydrolysis. rsc.org Protein precipitation is a common and fast method used for sample cleanup. texilajournal.com

Autosampler Stability: The stability of the processed samples in the autosampler of the liquid chromatograph should be evaluated to ensure that no significant degradation occurs before injection. scispace.com

The stability of glucuronides is a critical parameter that must be thoroughly investigated during method development and validation. scispace.com For instance, the pH stability of O-glucuronides has been shown to vary, with some being relatively stable at neutral pH but more labile under acidic conditions. oup.com

High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of drug metabolites, including this compound. sci-hub.se HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, typically with mass errors of less than 5 ppm. nih.gov

This high mass accuracy allows for the determination of the elemental composition of a molecule, which is a crucial first step in its identification. nih.gov By comparing the measured accurate mass to theoretical masses of potential metabolites, the identity of an unknown peak in a chromatogram can be tentatively assigned.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information. youtube.com In an MS/MS experiment, the ion of interest (the precursor ion) is isolated and fragmented, and the resulting product ions are detected. technologynetworks.com The fragmentation pattern is characteristic of the molecule's structure and can be used to pinpoint the site of metabolic modification, such as the location of the glucuronide conjugation on the Retigabine molecule. nih.gov Advanced fragmentation techniques and data processing software further enhance the confidence in structural assignments. sci-hub.se

Table 3: Common Compound Names Mentioned

Compound Name
Retigabine
This compound

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis of N-Glucuronides

Tandem mass spectrometry is a powerful tool for the structural characterization of drug metabolites. In the case of N-glucuronides like this compound, MS/MS analysis provides a wealth of structural information through controlled fragmentation of the parent ion.

A hallmark of the MS/MS fragmentation of glucuronide conjugates is the characteristic neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass-to-charge ratio (m/z) of 176.0321. hmdb.ca This neutral loss from the protonated molecule [M+H]⁺ of this compound (C₂₂H₂₂D₄FN₃O₈, molecular weight: 483.48) would result in a prominent product ion corresponding to the protonated aglycone, Retigabine-d4.

Subsequent fragmentation of the Retigabine-d4 aglycone would be expected to follow patterns similar to that of non-deuterated retigabine. Key fragmentation pathways for retigabine involve the loss of ethanol (B145695) (C₂H₆O) from the ethyl carbamate (B1207046) group, leading to a product ion at m/z 258 for the non-deuterated form. A further loss of carbon monoxide (CO) can then occur, yielding a product ion at m/z 230. Additionally, cleavage of the benzylamine (B48309) bond can produce a 4-fluorobenzyl cation at m/z 109. Due to the deuterium (B1214612) labeling on the 4-fluorobenzylamino ring of this compound, fragments containing this portion of the molecule would exhibit a +4 m/z shift compared to the unlabeled compound.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (m/z)Fragment Identity
484.23 [M+H]⁺308.18176.05[Retigabine-d4 + H]⁺ (Aglycone)
308.18262.1746.01[M+H - C₂H₅OH]⁺
262.17234.1628.01[M+H - C₂H₅OH - CO]⁺
308.18113.07195.11[C₇H₂D₄F]⁺ (4-fluorobenzyl-d4 cation)

Note: The m/z values are predicted based on the structure of this compound and known fragmentation patterns of retigabine.

Identification of Isomeric Glucuronides

It is known that retigabine can form two isomeric N-glucuronides. nih.gov The glucuronidation can occur at either of the two nitrogen atoms of the diaminophenyl ring that are not part of the carbamate group. As these isomers will have the same mass, their differentiation relies on chromatographic separation and subtle differences in their MS/MS fragmentation patterns.

Liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), is a critical first step in separating these isomers. The different spatial arrangement of the glucuronide moiety on the isomeric structures can lead to variations in their retention times on a chromatographic column.

Once separated, the MS/MS fragmentation patterns of the isomers can provide further evidence for their distinct structures. While the primary fragmentation pathways may be similar, the relative intensities of the product ions can differ. In some cases, specific fragment ions may be formed that are diagnostic for one isomer over the other. The formation of these unique fragments is often dependent on the proximity of the glucuronide group to other functional groups within the molecule, which can influence the fragmentation cascade.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment of Isolated Metabolites

While MS/MS provides strong evidence for the structure of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural assignment of isolated metabolites, including the unambiguous determination of the site of glucuronidation.

For this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR: This experiment provides information on the number and environment of protons in the molecule. The chemical shifts and coupling constants of the protons on the aromatic rings and the glucuronide moiety are particularly informative.

¹³C NMR: This experiment reveals the chemical environment of each carbon atom, which is highly sensitive to changes in the molecular structure.

2D NMR Techniques:

Correlation Spectroscopy (COSY): This experiment establishes proton-proton coupling networks, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings and the glucuronide sugar.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This is a key experiment for determining the site of glucuronidation. It shows correlations between protons and carbons that are separated by two or three bonds. A correlation between the anomeric proton of the glucuronide moiety (H-1') and a carbon atom in the diaminophenyl ring of retigabine would definitively identify the nitrogen atom to which the glucuronide is attached. For example, a correlation between the glucuronide's anomeric proton and the carbon atom at position 2 of the phenylenediamine ring would confirm N-2 glucuronidation.

Table 2: Expected NMR Signals for Definitive Structural Assignment of this compound

NucleusExpected Chemical Shift Range (ppm)Key Correlations for Structural Assignment
¹H6.0 - 8.0 (Aromatic), 5.0 - 5.5 (Anomeric H-1' of Glucuronide), 3.0 - 4.5 (Glucuronide & Benzyl Protons), 1.2 - 1.4 (Ethyl CH₃), 4.0 - 4.3 (Ethyl CH₂)HMBC correlation between the anomeric proton (H-1') of the glucuronide and a carbon of the diaminophenyl ring.
¹³C110 - 150 (Aromatic), 153 - 155 (Carbamate C=O), 95 - 105 (Anomeric C-1' of Glucuronide), 60 - 80 (Glucuronide Carbons), 14 - 16 (Ethyl CH₃), 60 - 62 (Ethyl CH₂)The chemical shift of the carbon atom attached to the glucuronide will be significantly different from the corresponding carbon in the non-glucuronidated parent compound.

The combination of these advanced analytical methodologies provides a powerful and comprehensive approach to the quantification and unequivocal structural elucidation of this compound, ensuring a thorough understanding of its metabolic fate.

Future Research Directions and Methodological Advancements for Deuterated Glucuronide Research

Development of Advanced in silico Models for Predicting Glucuronidation Pathways and KIEs

The development of sophisticated in silico models represents a pivotal step forward in predicting the metabolic fate of drugs, including the glucuronidation of deuterated compounds like Retigabine (B32265). Current computational approaches are increasingly able to predict the sites of metabolism (SOMs) for drug candidates, which can provide valuable insights into their metabolic stability and potential for forming metabolites like N-glucuronides.

Future in silico models are expected to offer greater predictive accuracy for UDP-glucuronosyltransferase (UGT)-catalyzed reactions. These models will likely incorporate a combination of local quantum chemical descriptors and global physicochemical properties to better predict the regioselectivity of glucuronidation. For a compound such as Retigabine, which undergoes N-glucuronidation, these models could help in understanding the specific UGT isoforms involved and the factors influencing the reaction rate.

A significant area of development will be the prediction of kinetic isotope effects (KIEs) through computational means. Advanced models could simulate the enzymatic environment and the transition state of the glucuronidation reaction, allowing for the theoretical calculation of KIEs upon deuteration. This would be invaluable for designing deuterated drugs with optimized metabolic profiles and for interpreting experimental data from studies involving compounds like Retigabine-d4 N-β-D-Glucuronide.

High-Throughput Screening Methodologies for UGT Substrates and Inhibitors

High-throughput screening (HTS) is a powerful technology for identifying novel substrates and inhibitors of UGT enzymes. The development of more robust and efficient HTS assays is crucial for characterizing the metabolic pathways of a large number of compounds, including deuterated analogs.

Future HTS methodologies will likely involve fluorescence-based assays and other techniques that allow for the rapid screening of compound libraries against a panel of recombinant human UGT isoforms. These assays can help in identifying which specific UGT enzymes are responsible for the glucuronidation of a particular drug, such as Retigabine. For instance, a decrease in the formation of a UGT-specific metabolite in the presence of a test compound can be used to determine its inhibitory potential (IC50 value).

The data generated from HTS can be used to build pharmacophore models and predict potential drug-drug interactions. In the context of this compound, HTS could be employed to screen for compounds that might inhibit its formation, which could have implications for its pharmacokinetic profile.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Glucuronide Research

The integration of data from genomics, proteomics, and metabolomics offers a holistic approach to understanding drug metabolism. This systems biology approach can provide a comprehensive picture of the factors influencing the glucuronidation of drugs like Retigabine.

Genomics can identify genetic polymorphisms in UGT enzymes that may affect the rate of glucuronidation and lead to inter-individual variability in drug response.

Proteomics can quantify the expression levels of different UGT isoforms in various tissues, providing insights into the tissue-specific metabolism of a drug.

Metabolomics allows for the systematic study of metabolites in biological systems, which can help in identifying and quantifying glucuronide conjugates and understanding their downstream effects.

By integrating these multi-omics datasets, researchers can build more accurate predictive models of drug metabolism and response. For this compound, this integrated approach could elucidate how genetic variations and protein expression levels impact its formation and clearance.

Innovative Deuteration Strategies for Complex Metabolites

The strategic placement of deuterium (B1214612) atoms within a molecule can significantly alter its metabolic profile. While deuteration can lead to improved metabolic stability, the synthesis of deuterated standards for complex metabolites can be challenging.

Future research will focus on developing innovative deuteration strategies that are more efficient and selective. This may involve the use of novel catalysts and synthetic methodologies to introduce deuterium at specific sites within a molecule. Careful selection of the labeling position is crucial to minimize potential issues such as the loss of deuterium in solution or during mass spectrometric analysis.

For a compound like this compound, these advanced deuteration strategies could be used to create a panel of isotopically labeled standards with deuterium at different positions. This would facilitate detailed metabolic studies and help in understanding the structure-metabolism relationships.

Application of Artificial Intelligence and Machine Learning in Drug Metabolism Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling more accurate predictions of drug metabolism and pharmacokinetics. These technologies can analyze vast datasets to identify patterns and build predictive models for various metabolic processes, including glucuronidation.

ML models can be trained to predict the sites of metabolism (SOMs) on a drug molecule, helping to anticipate the formation of specific metabolites. For example, a graph neural network approach has been used to predict UGT-mediated metabolism with high accuracy. AI can also be used to predict potential drug-drug interactions and optimize dosing regimens.

In the context of this compound, AI and ML algorithms could be used to refine predictions of its formation, identify potential interacting drugs, and even guide the design of new analogs with more favorable metabolic properties. The use of consensus models, which combine the predictions of multiple in silico models, can further improve the accuracy and reliability of these predictions.

Expansion of Deuterated Metabolite Standards for Broader Research Applications

The availability of a wide range of deuterated metabolite standards is essential for advancing research in drug metabolism, pharmacokinetics, and clinical diagnostics. These standards are critical for the accurate quantification of metabolites in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).

Future efforts will focus on expanding the catalog of commercially available deuterated standards to include a more diverse range of metabolites, including glucuronides of various drugs and endogenous compounds. This will involve the development of robust and cost-effective synthetic methods for producing these standards with high isotopic purity.

The increased availability of standards like this compound will support a broader range of research applications, from preclinical drug development to clinical monitoring and metabolomics studies. This will ultimately contribute to a deeper understanding of the role of glucuronidation in health and disease.

Q & A

Basic: What analytical methods are recommended for synthesizing and characterizing Retigabine-d4 N-β-D-Glucuronide?

Answer:
Synthesis and characterization of this compound require a combination of isotopic labeling and glucuronidation techniques.

  • Synthesis : Use deuterated precursors (e.g., Retigabine-d4) for isotopic stability, followed by enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs) or chemical conjugation methods. Enzymatic approaches ensure regioselectivity, as observed in the synthesis of similar glucuronides like hydroxytyrosol glucuronides .
  • Characterization : Employ ¹H/¹³C NMR to confirm β-D-glucuronide linkage via anomeric proton signals (δ ~5.1–5.3 ppm, J = 7.5–8.0 Hz, indicative of β-configuration) and deuterium labeling integrity. Mass spectrometry (MS) with high-resolution Q-TOF or Orbitrap systems validates molecular weight (e.g., [M-H]⁻ ion for glucuronides) and isotopic purity .

Basic: How can researchers quantify this compound in biological matrices?

Answer:
LC-MS/MS is the gold standard for quantification due to its sensitivity and specificity. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate glucuronides from plasma/urine.
  • Chromatography : Use reversed-phase C18 columns with mobile phases containing ammonium acetate/formic acid for optimal separation of deuterated vs. non-deuterated forms.
  • Validation : Follow FDA/EMA guidelines for linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%). Cross-validate with stable isotope internal standards (e.g., deuterated analogs) to minimize matrix effects, as demonstrated for exemestane glucuronide quantification .

Advanced: What metabolic pathways involve this compound, and how do they influence experimental design?

Answer:
this compound is a phase II metabolite formed via UGT-mediated conjugation. Key considerations:

  • Enzyme Specificity : Identify UGT isoforms (e.g., UGT1A1, UGT1A9) responsible for glucuronidation using recombinant enzyme assays. For example, imipramine glucuronidation is UGT1A4-dependent, requiring similar isoform profiling .
  • Competition Studies : Co-incubate with prototypical substrates (e.g., 4-NPG) to assess inhibitory/inductive effects on UGT activity. Use kinetic parameters (Km, Vmax) to model metabolic stability .
  • Species Differences : Test human vs. preclinical models (e.g., rat hepatocytes) to account for interspecies variability in UGT expression .

Advanced: How does this compound interact with drug transporters, and what experimental models are suitable for studying this?

Answer:
Glucuronides often undergo efflux via transporters like MRP2/ABCC2 or BCRP/ABCG2. Experimental approaches include:

  • Transfected Cell Lines : Use MDCK-II or HEK293 cells overexpressing MRP2/BCRP to measure apical-to-basolateral transport ratios.
  • Inhibitor Studies : Co-administrate with probenecid (MRP inhibitor) or Ko143 (BCRP inhibitor) to assess transporter dependency, as shown for tamoxifen glucuronide efflux .
  • Microsomal Stability Assays : Combine liver microsomes with transporter inhibitors to differentiate metabolic vs. transport-mediated clearance .

Advanced: What experimental strategies address contradictions in this compound’s stability under physiological conditions?

Answer:
Conflicting reports on glucuronide stability (e.g., pH-dependent hydrolysis) require:

  • pH Optimization : Test stability across physiological pH ranges (e.g., 5.0–7.4) using buffers mimicking intestinal/renal environments. For example, hydroxytyrosol glucuronides show stability at pH 6.8 but degrade in acidic conditions .
  • Partition Coefficient Analysis : Calculate log P values (e.g., Crippen’s fragmentation) to predict membrane permeability and intracellular retention. Hydrophilic glucuronides (log P <0) may require prodrug strategies for tissue penetration .
  • Temperature Control : Store samples at -80°C with protease/esterase inhibitors to prevent enzymatic degradation during long-term studies .

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